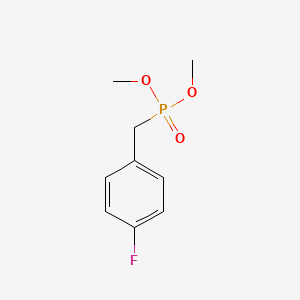

Dimethyl (4-fluorobenzyl)phosphonate

Description

Significance within Organophosphorus Chemistry

Organophosphorus chemistry is the study of organic compounds containing carbon-phosphorus bonds. organic-chemistry.org Phosphonates, characterized by the C−PO(OR)₂ group, are a prominent class within this field. nih.gov Dimethyl (4-fluorobenzyl)phosphonate belongs to the subclass of benzyl (B1604629) phosphonates, which are widely used as reagents in organic synthesis.

The primary significance of this compound in organophosphorus chemistry stems from its role as a key reactant in the Horner–Wadsworth–Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds, specifically producing alkenes (olefins) from the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.orgwikipedia.org

The HWE reaction offers several advantages over the related Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the straightforward removal of the water-soluble dialkylphosphate byproduct via aqueous extraction. wikipedia.orgalfa-chemistry.com Benzyl phosphonates like this compound are particularly useful in the HWE reaction for synthesizing stilbenes and their derivatives. The reaction typically begins with the deprotonation of the phosphonate at the benzylic carbon using a base (e.g., NaH, BuLi) to form a stabilized carbanion. organic-chemistry.orgalfa-chemistry.com This carbanion then attacks the carbonyl carbon of an aldehyde or ketone, leading to the formation of an alkene with a high degree of stereoselectivity, generally favoring the (E)-isomer (trans-alkene). wikipedia.orgalfa-chemistry.com

The synthesis of this compound itself is commonly achieved through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) (like trimethyl phosphite) with an alkyl halide (in this case, 4-fluorobenzyl halide). alfa-chemistry.com

Position in Fluorine Chemistry and Fluorinated Organic Compounds

The presence of a fluorine atom on the benzene (B151609) ring places this compound within the domain of fluorine chemistry. The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its incorporation can influence factors such as acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.

In the context of this compound, the 4-fluoro substituent on the benzyl group modifies the electronic properties of the molecule. This modification can affect the acidity of the benzylic proton, thereby influencing the rate and efficiency of carbanion formation in the HWE reaction. arkat-usa.org Furthermore, the fluorine atom is carried into the final product of the HWE reaction. When used to synthesize stilbene (B7821643) derivatives, for example, the resulting compounds are fluorinated stilbenes. Fluorine substitution has been shown to enhance the biological activity of certain molecules, potentially by improving their permeability across cell membranes or by increasing their resistance to metabolic degradation. mdpi.com Therefore, this compound serves as a key intermediate for introducing fluorine into larger, more complex molecular scaffolds, which is a common strategy in medicinal chemistry and materials science.

Overview of Key Research Domains

The primary research domain for this compound is its application as a synthetic intermediate in olefination reactions. Specifically, it is a reagent of choice for the stereoselective synthesis of (E)-4-fluorostilbene derivatives via the Horner–Wadsworth–Emmons reaction. wikipedia.org

A significant area of investigation for the products derived from this compound is in medicinal chemistry and pharmacology. Stilbene derivatives are a class of compounds known for a wide range of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties. nih.govresearchgate.netresearchgate.net Research has shown that stilbenoids can act as phytoalexins, which are antimicrobial substances produced by plants to defend against pathogens. nih.gov By using this compound, chemists can synthesize novel fluorinated stilbene analogues and evaluate them for enhanced or new biological activities. mdpi.comnih.gov For instance, studies on various substituted stilbenes have demonstrated their potential as antibacterial and antifungal agents, with some derivatives showing efficacy comparable to existing antibiotics. nih.govnih.gov The fluorine atom can be a critical component in modulating this biological activity. mdpi.com

Another research focus is the development of novel materials. Stilbene derivatives are known for their fluorescence, making them candidates for applications in organic light-emitting diodes (OLEDs) and other optical materials. researchgate.net The synthesis of fluorinated stilbenes from this compound allows for the fine-tuning of these photophysical properties.

Data Tables

Physicochemical Properties

Table 1: Physicochemical Properties of Dimethyl benzylphosphonate

| Property | Value |

|---|---|

| CAS Number | 773-47-7 |

| Molecular Formula | C₉H₁₃O₃P |

| Molecular Weight | 200.17 g/mol |

| Appearance | Clear colorless liquid |

| Storage Temperature | 2-8°C |

Data sourced from references chemicalbook.compharmaffiliates.combldpharm.comnist.gov

Illustrative Horner-Wadsworth-Emmons Reaction

The following table details a representative Horner-Wadsworth-Emmons reaction between a substituted diethyl benzylphosphonate and various substituted benzaldehydes, demonstrating the typical conditions and outcomes of such reactions. This illustrates the primary application of compounds like this compound.

Table 2: Kinetic Data for the Reaction of Diethyl benzylphosphonate with Substituted Benzaldehydes

| Aldehyde Substituent | Temperature (°C) | Rate Constant (k) |

|---|---|---|

| H | 27 | 0.00161 |

| p-Cl | 27 | 0.00282 |

| p-NO₂ | 27 | 0.00753 |

| m-NO₂ | 27 | 0.00695 |

| H | 35 | 0.00249 |

| p-Cl | 35 | 0.00411 |

Data demonstrates that electron-withdrawing substituents on the benzaldehyde (B42025) accelerate the reaction rate. Sourced from reference arkat-usa.org

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethoxyphosphorylmethyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRXOCSAKCSLKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dimethyl 4 Fluorobenzyl Phosphonate and Analogous Structures

Foundational Phosphonylation Reactions

The synthesis of phosphonates is largely dominated by a few key named reactions that have been developed and refined over more than a century. These foundational methods provide reliable pathways to the C-P bond.

Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is one of the most significant methods for forming C-P bonds. wikipedia.orgjk-sci.com The reaction involves the treatment of a trialkyl phosphite (B83602), such as trimethyl phosphite, with an alkyl halide, like 4-fluorobenzyl halide. nih.govorganic-chemistry.org

The mechanism proceeds in two main steps. jk-sci.com First, the nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide in a classic SN2 reaction. This step forms a trialkoxyphosphonium salt as an intermediate. wikipedia.orgjk-sci.com In the second step, the displaced halide anion acts as a nucleophile and attacks one of the alkyl groups on the phosphonium (B103445) salt, again via an SN2 mechanism. This results in the formation of the final pentavalent phosphonate (B1237965) and a new, often volatile, alkyl halide. nih.gov The reaction typically requires elevated temperatures (120-160 °C) to proceed, particularly for less reactive halides. wikipedia.org Using phosphites like trimethyl or triethyl phosphite is advantageous as the resulting byproducts (methyl halide or ethyl halide) are low-boiling and can be removed by distillation to drive the reaction forward. nih.gov

The Michaelis-Becker reaction provides an alternative pathway to phosphonates. nptel.ac.in This method involves the deprotonation of a dialkyl hydrogen phosphonate (also known as dialkyl phosphite), such as dimethyl phosphite, with a base to generate a phosphite anion. wikipedia.orgwikiwand.com This potent phosphorus nucleophile then undergoes nucleophilic substitution with an alkyl halide, for instance, 4-fluorobenzyl chloride, to yield the target phosphonate. wikipedia.org

While yields can sometimes be lower than the corresponding Michaelis-Arbuzov reaction, a key advantage of the Michaelis-Becker protocol is that it often proceeds under milder conditions, including at or below room temperature. wikipedia.orgtandfonline.com This makes it particularly suitable for substrates that may be sensitive to the high temperatures required for the Arbuzov reaction. tandfonline.com Phase-transfer catalysis has been successfully applied to the Michaelis-Becker reaction to improve yields and facilitate the reaction between reactants in different phases. researchgate.nettandfonline.com

The Pudovik reaction is a distinct method that forms α-hydroxyphosphonates or α-aminophosphonates, which are structural analogs of benzylphosphonates. ontosight.ainih.gov This reaction involves the addition of a hydrophosphoryl compound, like dimethyl phosphite, across the carbon-oxygen or carbon-nitrogen double bond of an aldehyde, ketone, or imine. wikipedia.orgcore.ac.uk

To synthesize a structure analogous to Dimethyl (4-fluorobenzyl)phosphonate, one would use 4-fluorobenzaldehyde (B137897) as the starting material. In a base-catalyzed process, the phosphite adds to the carbonyl carbon of the aldehyde, followed by protonation, to yield Dimethyl (1-hydroxy-1-(4-fluorophenyl)methyl)phosphonate. nih.govorganic-chemistry.org The reaction can also be performed with imines (the aza-Pudovik reaction) to produce α-aminophosphonates. beilstein-journals.orgnih.govnih.gov Catalytic and enantioselective versions of the Pudovik reaction have been developed, allowing for the synthesis of chiral phosphonate derivatives. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Foundational Phosphonylation Reactions

| Reaction | Phosphorus Reagent | Carbon Substrate | Key Intermediate | Typical Conditions | Product from 4-Fluoro Substrate |

|---|---|---|---|---|---|

| Michaelis-Arbuzov | Trimethyl phosphite | 4-Fluorobenzyl halide | Phosphonium salt | Heat (120-160 °C) | This compound |

| Michaelis-Becker | Dimethyl phosphite | 4-Fluorobenzyl halide | Phosphite anion | Base, Room Temp. | This compound |

| Pudovik | Dimethyl phosphite | 4-Fluorobenzaldehyde | Alkoxide adduct | Base catalyst | Dimethyl (α-hydroxy-4-fluorobenzyl)phosphonate |

Nucleophilic Substitution Strategies for C-P Bond Formation

The formation of this compound is typically achieved through nucleophilic substitution on a 4-fluorobenzyl precursor, leveraging the principles of the Michaelis-Arbuzov and Michaelis-Becker reactions.

The most direct route involves the reaction of a 4-fluorobenzyl halide (chloride, bromide, or iodide) with a suitable phosphorus reagent.

Via Michaelis-Arbuzov Reaction: Heating 4-fluorobenzyl chloride or bromide with an excess of trimethyl phosphite leads to the formation of this compound and methyl chloride or methyl bromide. nih.gov

Via Michaelis-Becker Reaction: The sodium or potassium salt of dimethyl phosphite, generated in situ by adding a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), reacts readily with 4-fluorobenzyl halide at ambient temperatures to afford the desired product. tandfonline.com

An efficient protocol for benzyl (B1604629) phosphonates involves using a catalytic system of potassium iodide (KI) and potassium carbonate (K2CO3) in polyethylene (B3416737) glycol (PEG-400). frontiersin.org In this system, the benzyl chloride or bromide is first converted to the more reactive benzyl iodide via an in-situ Finkelstein reaction, which is then readily displaced by the phosphite anion. frontiersin.org

The efficiency of C-P bond formation via nucleophilic substitution is highly dependent on the choice of base and solvent, particularly in the Michaelis-Becker reaction.

Base Effects: A strong, non-nucleophilic base is required to fully deprotonate the dialkyl phosphite without competing in the subsequent substitution reaction.

Alkali Metal Hydrides (e.g., NaH): Commonly used to generate the phosphite anion irreversibly.

Alkali Metal Alkoxides (e.g., K-t-BuOK): Effective for generating the phosphite anion in solvents like tetrahydrofuran (B95107) (THF). tandfonline.com

Carbonates (e.g., K2CO3): Milder bases that can be effective, often in combination with phase-transfer catalysts or activating solvents like PEG. frontiersin.org

Hydroxides (e.g., NaOH): Can be used in phase-transfer catalyzed (PTC) systems, though care must be taken to avoid hydrolysis of the phosphite ester, which can reduce yields. researchgate.nettandfonline.com

Solvent Effects: The solvent plays a crucial role in solvating the ions, influencing reaction rates, and in some cases, determining product distribution.

Aprotic Polar Solvents (e.g., THF, DMF): These are common choices that effectively solvate the cation of the phosphite salt, promoting the nucleophilic substitution.

Polyethylene Glycol (PEG): Acts as a benign and recyclable solvent that can also facilitate the reaction by complexing with the cation (e.g., K+), similar to a crown ether, which enhances the nucleophilicity of the phosphite anion. frontiersin.orgresearchgate.net

Biphasic Systems (e.g., H2O/CH2Cl2): Used in conjunction with a phase-transfer catalyst (PTC) to bring the aqueous base and the organic-soluble reactants together. tandfonline.com

Solvent-Free Conditions: In some phosphonate syntheses, solvent-free conditions under sonication have been shown to provide higher yields and faster reaction times compared to reactions run in various solvents, where side reactions or poor solubility can lower efficiency. rsc.org

Table 2: Selected Reaction Conditions for Benzyl Phosphonate Synthesis

| Method | Base | Solvent | Temperature | Key Feature |

|---|---|---|---|---|

| Michaelis-Becker | Potassium tert-butoxide | THF | Room Temp. | Mild conditions suitable for sensitive substrates. tandfonline.com |

| Michaelis-Becker (PTC) | Sodium Hydroxide (B78521) (50%) | H2O / CH2Cl2 | Not specified | Phase-transfer catalysis improves reactivity in biphasic systems. tandfonline.com |

| Michaelis-Becker | K2CO3 / KI (cat.) | PEG-400 | Room Temp. | Green solvent; in-situ formation of more reactive alkyl iodide. frontiersin.org |

| Michaelis-Arbuzov | None | Neat or High-Boiling Solvent | 120-160 °C | Classic thermal method, byproduct is distilled off. wikipedia.org |

Catalytic Enhancement via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a versatile and environmentally benign method for synthesizing benzyl phosphonates. nii.ac.jpresearchgate.netcrdeepjournal.org This technique facilitates reactions between reactants in immiscible phases (e.g., aqueous and organic) by using a phase-transfer agent, which is typically a quaternary ammonium (B1175870) or phosphonium salt. nii.ac.jppublications.gc.carsc.org The catalyst transports a reactive anion from the aqueous phase to the organic phase, where it can react with the organic substrate. publications.gc.ca

In the context of synthesizing compounds like this compound, PTC is often applied to the Michaelis-Becker reaction. researchgate.net This reaction involves the deprotonation of a dialkyl phosphite by a base, followed by nucleophilic attack on an alkyl halide. researchgate.net The use of PTC in a liquid-liquid (e.g., H₂O/CH₂Cl₂) or solid-liquid system can enhance reaction rates and yields. researchgate.net For instance, benzyltriethylammonium chloride has been employed as a catalyst in conjunction with aqueous sodium hydroxide to facilitate the synthesis of phosphonates. publications.gc.caresearchgate.net

One notable advantage of PTC is its operational simplicity and the use of inexpensive and safer reagents compared to traditional methods that might require anhydrous conditions or hazardous reagents like sodium metal. nii.ac.jpcrdeepjournal.org Polyethylene glycol (PEG) has also been utilized as a phase-transfer catalyst and a benign reaction medium for the synthesis of benzyl phosphonates, highlighting a green chemistry approach. researchgate.netfrontiersin.orgnih.gov The reaction of a benzyl halide with a dialkyl phosphite can proceed smoothly at room temperature using a catalytic system of potassium iodide (KI) and potassium carbonate (K₂CO₃) in PEG-400, avoiding the need for volatile organic solvents. nih.gov

Table 1: Examples of Phase-Transfer Catalysts in Phosphonate Synthesis

| Catalyst | Reactants | Base | System Type | Reference |

|---|---|---|---|---|

| Benzyltriethylammonium chloride | Benzyl halides, Dialkyl phosphonates | Sodium hydroxide | Liquid-Liquid | publications.gc.caresearchgate.net |

| Polyethylene glycol (PEG-400) | Benzyl halides, Dialkyl phosphites | Potassium carbonate | Liquid | nih.gov |

| Tetrabutylammonium salts | Methyl acetoacetate, Alkyl halide | Sodium hydroxide | Liquid-Liquid | publications.gc.ca |

Advanced Catalytic Routes to Benzylic Phosphonates

Recent advancements in catalysis have opened new avenues for the synthesis of benzylic phosphonates, offering greater efficiency and substrate scope. These methods often employ transition metal catalysts to facilitate the formation of the C-P bond.

Palladium catalysis has emerged as a powerful tool for the α-arylation of benzylic phosphonates, enabling the synthesis of diarylmethyl phosphonates. nih.govacs.orgnih.govorganic-chemistry.orgacs.org This transformation is significant as it introduces an aromatic group at the benzylic position, a common structural motif in pharmacologically active molecules. organic-chemistry.org

A key strategy in the palladium-catalyzed α-arylation of benzylic phosphonates is the deprotonative cross-coupling process (DCCP). nih.govacs.orgnih.govorganic-chemistry.orgacs.org This approach involves the deprotonation of the weakly acidic C-H bond at the benzylic position, followed by a cross-coupling reaction with an aryl halide. nih.govacs.org Benzylic phosphonates are considerably less acidic (pKa ≈ 27.6 in DMSO) than other substrates previously used in similar reactions, making their arylation more challenging. nih.govacs.org The DCCP method provides a direct route to diarylmethyl phosphonates, overcoming the limitations of classical methods like the Michaelis-Arbuzov reaction, which depend on the availability of diarylmethyl halide precursors. nih.gov

The success of the palladium-catalyzed α-arylation of benzylic phosphonates is highly dependent on the catalyst system, particularly the choice of ligand. nih.govacs.orgacs.org Research has shown that a combination of Pd(OAc)₂ (palladium(II) acetate) and the ligand CataCXium A, with NaOt-Bu (sodium tert-butoxide) as the base, is highly effective for this transformation. nih.govacs.orgnih.govorganic-chemistry.orgacs.org

Optimization studies have demonstrated that CataCXium A provides more consistent yields across a range of electron-rich and electron-poor aryl bromides compared to other ligands like Xantphos. organic-chemistry.orgacs.org The design of new ligand precursors is an active area of research, aiming to fine-tune the electronic and steric properties of the catalyst to enhance its activity and stability. rsc.org The scalability of these palladium-catalyzed reactions has been demonstrated, indicating their potential for larger-scale synthesis. nih.govorganic-chemistry.org

Table 2: Optimized Conditions for Pd-Catalyzed α-Arylation of Benzyl Diisopropyl Phosphonate

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | High Yield | nih.govacs.org |

| Ligand | CataCXium A | High Yield & Consistency | organic-chemistry.orgacs.org |

| Base | NaOt-Bu | Effective Deprotonation | nih.govacs.org |

| Solvent | CPME | Optimal Medium | nih.govacs.org |

| Temperature | 80 °C | Favorable Reaction Rate | acs.org |

Copper-catalyzed reactions represent a cost-effective and efficient alternative for the formation of P-C bonds. rsc.orgnih.gov These methods have been successfully applied to the coupling of various phosphorus-containing compounds with aryl and vinyl halides. acs.org The use of copper(I) iodide as a catalyst, often in combination with a ligand such as N,N'-dimethylethylenediamine, and a base like cesium carbonate, has proven effective for these transformations. rsc.orgacs.org This approach is valued for its experimental simplicity and compatibility with a wide range of functional groups. rsc.org

The mechanism of copper-catalyzed P-C bond formation can involve the deprotonation of an H-phosphonate or a secondary phosphine, followed by coordination to the copper center and subsequent reaction with the halide substrate. rsc.org This methodology has been extended to the synthesis of various organophosphorus compounds, including those with applications in materials science and medicinal chemistry. rsc.orgnih.gov

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, including the formation of P-C bonds. scilit.comchim.itmdpi.com These reactions are typically conducted under mild conditions at room temperature and offer good functional group tolerance. chim.it The core principle involves a photocatalyst that, upon absorbing visible light, can initiate a single-electron transfer process to generate radical intermediates. ucla.edunih.gov

In the context of phosphonylation, this approach can be used to generate phosphonyl radicals from suitable precursors. nih.govsemanticscholar.org These radicals can then engage in various transformations, such as addition to alkenes or coupling with other radical species. nih.govsemanticscholar.org For instance, photoredox-catalyzed phosphonylation of bromo-substituted aromatic compounds has been achieved using organic dyes like Eosin Y as the photocatalyst. mdpi.com This transition-metal-free approach is particularly advantageous for substrates that can chelate with transition metals, which might otherwise inhibit the catalytic process. mdpi.com The proposed mechanism often involves the photoinduced generation of an aryl radical, which then reacts with a phosphite to form the desired C-P bond. mdpi.com

Palladium-Catalyzed α-Arylation of Benzylic Phosphonates

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules from simple precursors.

Kabachnik-Fields Reaction for α-Aminophosphonate Derivatives

The Kabachnik-Fields reaction is a prominent three-component condensation used to synthesize α-aminophosphonates, which are important phosphorus analogues of α-amino acids. wikipedia.orgorganic-chemistry.org Discovered independently by Martin Kabachnik and Ellis K. Fields in 1952, this reaction typically involves the condensation of a primary or secondary amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound like a dialkyl phosphite. wikipedia.orgnih.gov

The reaction mechanism can proceed via two main pathways, often dependent on the nature of the reactants. nih.gov One pathway involves the initial formation of an imine (Schiff base) from the amine and carbonyl compound, followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond. wikipedia.org Alternatively, the dialkyl phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate intermediate, which is subsequently substituted by the amine. nih.gov

To enhance reaction rates and yields, a variety of catalysts, including Lewis acids (e.g., BF3·OEt2, metal triflates) and nanocatalysts, have been employed. core.ac.ukmdpi.com Furthermore, solvent-free conditions and microwave irradiation have proven effective in accelerating the reaction, aligning with the principles of green chemistry. nih.gov

| Amine | Aldehyde | Phosphite | Catalyst | Conditions | Yield (%) | Reference |

| Aniline | Benzaldehyde (B42025) | Diethyl phosphite | Iodine (I2) | 2-MeTHF, RT | Variable | mdpi.com |

| Fluorinated anilines | Various aldehydes | Diethyl phosphite | BF3·OEt2 | Solvent-free | Moderate | core.ac.uk |

| Various amines | Benzaldehyde derivatives | Dimethyl phosphite | Cu/Au Nanocatalyst | THF, MW | ~90-95% | mdpi.com |

| Various amines | Benzaldehyde derivatives | Dimethyl phosphite | Gd oxide Nanocatalyst | Solvent-free | ~90-95% | mdpi.com |

| Benzylamine | Paraformaldehyde | Ethyl phenyl-H-phosphinate | None | MW, Solvent-free | Variable | mdpi.com |

Domino Reactions for 1,2,3-Triazol-5-yl-phosphonate Scaffolds

Domino reactions, also known as cascade reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs as a direct consequence of the functionality formed in the previous step. A notable example is the copper(I)-catalyzed three-component domino reaction for the synthesis of 1,2,3-triazol-5-yl-phosphonates. mdpi.comnih.gov This process efficiently combines an alkyne, an organic azide (B81097), and a dialkyl phosphite to generate structurally complex heterocyclic phosphonates. mdpi.com

The reaction mechanism is believed to proceed through the aerobic oxidative coupling of a dialkyl phosphite with an in situ-formed organocopper intermediate, which is generated from the initial reaction between the alkyne and the copper catalyst. mdpi.comresearchgate.net This is followed by the classic [3+2] cycloaddition with the azide to form the triazole ring. The process has been optimized with respect to catalyst (e.g., CuCl), base (e.g., triethylamine), and solvent, demonstrating broad functional group tolerance. mdpi.com This methodology allows for the direct incorporation of phosphonate groups into triazole scaffolds, which are of significant interest in medicinal chemistry. sciforum.net

| Alkyne | Azide | Phosphite | Catalyst/Base | Conditions | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | Dimethyl phosphite | CuCl / TEA | Acetonitrile, RT, Air | 53 | mdpi.com |

| Phenylacetylene | Benzyl azide | Diethyl phosphite | CuCl / TEA | Acetonitrile, RT, Air | 62 | mdpi.com |

| Phenylacetylene | Benzyl azide | Dibutyl phosphite | CuCl / TEA | Acetonitrile, RT, Air | 65 | mdpi.com |

| Phenylacetylene | 4-Fluorobenzyl azide | Dibutyl phosphite | CuCl / TEA | Acetonitrile, RT, Air | 39 | mdpi.com |

| Phenylacetylene | Octyl azide | Dibutyl phosphite | CuCl / TEA | Acetonitrile, RT, Air | 55 | mdpi.com |

Biginelli Reaction for Dihydropyrimidinone-Phosphonate Syntheses

The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335). This reaction has been adapted for the synthesis of phosphonate-containing heterocyclic structures by substituting the β-ketoester with a β-ketophosphonate. mdpi.comtandfonline.com

The synthesis of novel 3,4-dihydropyrimidin-2(1H)-one-phosphonates has been effectively achieved through a microwave-assisted, three-component Biginelli reaction of β-ketophosphonates, various aldehydes, and urea derivatives. mdpi.comresearchgate.net The optimization of this condensation has shown that zinc triflate (Zn(OTf)₂) is an effective catalyst under solvent-free conditions. mdpi.comtandfonline.com Microwave irradiation significantly accelerates the reaction, allowing for the rapid synthesis of a wide range of dihydropyrimidinone-phosphonate derivatives, including those derived from aliphatic aldehydes, which were previously reported to be unsuitable substrates. mdpi.comresearchgate.net

| Aldehyde | β-Ketophosphonate | Urea Derivative | Catalyst | Conditions | Yield (%) | Reference |

| Benzaldehyde | Diethyl (2-oxopropyl)phosphonate | Urea | Zn(OTf)₂ | MW, 100 °C, 2h | 81 | mdpi.comtandfonline.com |

| 4-Fluorobenzaldehyde | Diethyl (2-oxopropyl)phosphonate | Urea | Zn(OTf)₂ | MW, 100 °C, 2h | 78 | mdpi.com |

| 4-Chlorobenzaldehyde | Diethyl (2-oxopropyl)phosphonate | Urea | Zn(OTf)₂ | MW, 100 °C, 2h | 79 | mdpi.com |

| 4-Nitrobenzaldehyde | Diethyl (2-oxopropyl)phosphonate | Urea | Zn(OTf)₂ | MW, 100 °C, 2h | 65 | mdpi.com |

| Butyraldehyde | Diethyl (2-oxopropyl)phosphonate | Urea | Zn(OTf)₂ | MW, 100 °C, 2h | 41 | mdpi.com |

Oxidative Phosphonylation Techniques

Oxidative phosphonylation involves the formation of a carbon-phosphorus bond under oxidative conditions. These methods often utilize a C-H bond as a functional handle, offering a direct and atom-economical route to organophosphonates without the need for pre-functionalized substrates like organohalides.

Oxidative Phosphonylation of Enaminones

Enaminones are versatile intermediates in organic synthesis, possessing both nucleophilic and electrophilic character. organic-chemistry.org The direct oxidative C-H phosphonylation of enaminones is an emerging area of interest. While direct methods are still under development, advanced electrochemical techniques showcase the potential for such transformations. For instance, electrochemical processes have been developed for the oxidative C-H thiocyanation and amination of enaminones, demonstrating that the enaminone scaffold is amenable to oxidative C-H functionalization without the need for external chemical oxidants or transition-metal catalysts. rsc.org These electrochemical methods, which proceed via radical pathways, suggest a promising future direction for developing analogous direct C-H phosphonylation reactions.

Aerobic Oxidative Alkynylation of H-Phosphonates

A highly efficient method for forming a C(sp)-P bond is the copper-catalyzed aerobic oxidative coupling of terminal alkynes with H-phosphonates. organic-chemistry.orgnih.gov This reaction provides a direct and atom-economical route to alkynylphosphonates. thieme-connect.com A key advantage of this methodology is the use of molecular oxygen from the air as the sole, green oxidant, avoiding the need for stoichiometric and often hazardous chemical oxidants. organic-chemistry.orgrsc.org

The reaction typically proceeds under mild conditions, often using copper(I) salts like CuI as the catalyst, and can be performed without the need for a base or ligand. organic-chemistry.org The method demonstrates broad functional group tolerance, accommodating hydroxyl, cyano, carbonyl, and amino groups on the alkyne substrate. organic-chemistry.org Mechanistic studies suggest the involvement of copper acetylide intermediates in a pathway related to the Glaser coupling. organic-chemistry.org This technique represents a practical and safer alternative to traditional methods for synthesizing alkynylphosphonates.

Chemical Reactivity and Mechanistic Studies of Dimethyl 4 Fluorobenzyl Phosphonate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The carbanion derived from Dimethyl (4-fluorobenzyl)phosphonate is a potent nucleophile capable of participating in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is characteristic of aromatic rings bearing strong electron-withdrawing groups and a suitable leaving group. The reaction generally proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Role as a Phosphonate (B1237965) Nucleophile

In the presence of a strong base, this compound can be deprotonated at the α-methylene position to form a stabilized carbanion. This carbanion serves as the active nucleophilic species in SNAr reactions. The stability of this carbanion is attributed to the delocalization of the negative charge onto the adjacent phosphonate group. This nucleophilic character allows it to attack electron-deficient aromatic rings, leading to the substitution of a leaving group.

Reactivity with Electron-Deficient Heterocycles (e.g., Pyrimidines, Pyridines, Triazines)

Electron-deficient heterocyclic compounds such as pyrimidines, pyridines, and triazines are excellent substrates for SNAr reactions. nih.gov The nitrogen atoms within these rings act as powerful electron-withdrawing groups, activating the ring towards nucleophilic attack. For instance, chloro-substituted pyrimidines, pyridines, and s-triazines are known to react with nucleophiles, where the chloride ion acts as the leaving group. nih.govnih.gov

The reaction of the this compound carbanion with these heterocycles would proceed by the nucleophilic attack of the carbanion on a carbon atom bearing a leaving group (typically a halogen). This initial attack forms a negatively charged intermediate (a Meisenheimer-like complex), which is stabilized by the electron-withdrawing nature of the heterocyclic ring. nih.gov Subsequent elimination of the leaving group re-aromatizes the ring and yields the final substitution product. The stepwise substitution on a substrate like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is often temperature-dependent, allowing for controlled, sequential additions of different nucleophiles. nih.gov

Impact of the Fluorine Substituent on Phosphorus Electrophilicity and SNAr Mechanisms

The fluorine atom at the para-position of the benzyl (B1604629) group in this compound exerts a significant electronic influence on the molecule's reactivity. Fluorine is a highly electronegative atom, and it acts as an electron-withdrawing group through the inductive effect. This electron-withdrawing nature can influence the SNAr reaction in several ways.

Firstly, the inductive effect of the fluorine atom can slightly increase the acidity of the α-methylene protons, facilitating the formation of the phosphonate carbanion. Secondly, and more importantly in the context of the SNAr mechanism, the electron-withdrawing fluorine substituent can affect the stability of the transition states and intermediates. In a classical SNAr reaction, electron-withdrawing groups on the attacking nucleophile can sometimes decrease the reaction rate by destabilizing the transition state leading to the Meisenheimer complex. However, the primary role of the fluorine atom in this context is to modify the electronic properties of the phosphonate nucleophile.

It is also worth noting that the term "phosphorus electrophilicity" is more relevant to reactions where the phosphorus atom itself is attacked by a nucleophile, such as in the Michaelis-Arbuzov reaction. In the context of SNAr reactions where the phosphonate is the nucleophile, the electronic effects of the fluorine substituent are primarily transmitted to the carbanionic center.

Carbon-Carbon Double Bond Forming Reactions

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes with high stereoselectivity. alfa-chemistry.comorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. this compound is an excellent substrate for the HWE reaction.

The reaction is initiated by the deprotonation of the phosphonate at the α-methylene position by a suitable base, such as sodium hydride or potassium tert-butoxide, to generate the corresponding carbanion. organic-chemistry.org This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone to form a diastereomeric mixture of β-hydroxyphosphonate intermediates. These intermediates subsequently undergo elimination of a dialkyl phosphate (B84403) salt to yield the alkene product. alfa-chemistry.com The HWE reaction typically favors the formation of the (E)-alkene, especially with aromatic aldehydes, due to thermodynamic control where the bulkier groups are positioned anti to each other in the transition state leading to elimination. alfa-chemistry.com

The reaction of this compound with various aldehydes demonstrates the utility of this reagent in synthesizing substituted stilbene (B7821643) derivatives. The following table provides a representative example of an HWE reaction.

| Aldehyde | Base | Solvent | Product | Yield | Stereoselectivity (E:Z) |

|---|---|---|---|---|---|

| Benzaldehyde (B42025) | NaH | THF | 4-Fluoro-stilbene | High | Predominantly E |

Deprotonation Chemistry of the α-Methylene Group

The key to the nucleophilic reactivity of this compound lies in the acidity of the protons on the α-methylene group, the carbon atom situated between the phenyl ring and the phosphonate group. The pKa of benzylic protons is typically around 41, but the presence of the adjacent electron-withdrawing phosphonate group significantly increases the acidity of these protons, making them amenable to removal by common bases. indiana.edu

The phosphonate group stabilizes the resulting carbanion through resonance and inductive effects. The negative charge is delocalized onto the electronegative oxygen atoms of the phosphonate moiety, which greatly enhances the stability of the conjugate base. This stabilization facilitates the deprotonation process.

A variety of bases can be employed for the deprotonation of this compound, with the choice of base often depending on the specific reaction being performed. For HWE reactions, strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and butyllithium (B86547) (BuLi) are commonly used to ensure complete and irreversible formation of the phosphonate carbanion. organic-chemistry.org The choice of base and reaction conditions can also influence the stereochemical outcome of the HWE reaction. alfa-chemistry.com The generation of this carbanion is the pivotal first step that enables the subsequent nucleophilic reactions discussed in the preceding sections.

Acidity of Benzylic Phosphonates and Anion Generation

The acidity of the α-proton on the benzylic carbon of phosphonates like this compound is a critical feature of their chemistry. The protons on the methylene (B1212753) bridge (the -CH₂- group) are rendered acidic by the strong electron-withdrawing effect of the adjacent phosphonate group [-P(O)(OCH₃)₂]. This effect stabilizes the resulting carbanion (anion) formed upon deprotonation by a base.

The presence of a fluorine atom at the para-position of the benzyl ring further enhances this acidity. Fluorine, being a highly electronegative atom, exerts a significant electron-withdrawing inductive effect (-I effect), which further delocalizes the negative charge on the benzylic carbanion, increasing its stability. Consequently, this compound is expected to be more acidic than its non-fluorinated counterpart, Dimethyl benzylphosphonate.

| Substituent (X) in Diethyl (4-X-benzyl)phosphonate | Relative Rate Constant (k/k₀) vs. Benzaldehyde |

| OCH₃ | 0.58 |

| CH₃ | 0.76 |

| H | 1.00 |

| Cl | 2.15 |

Data extrapolated from kinetic studies on substituted diethyl benzylphosphonates. The 4-fluoro substituent is expected to have a rate constant between that of H and Cl. arkat-usa.org

Utilization of Phosphonate Anions in Chemical Transformations

The primary synthetic application of the anion generated from this compound is its use as a nucleophile in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgyoutube.com This reaction provides a reliable and highly stereoselective method for the synthesis of alkenes, particularly stilbene derivatives when the anion reacts with benzaldehydes. nih.gov

Upon treatment with a suitable base (e.g., sodium hydride, potassium tert-butoxide), the phosphonate is deprotonated to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently eliminates a water-soluble dialkyl phosphate salt to yield the alkene. youtube.comalfa-chemistry.com The HWE reaction typically shows high selectivity for the formation of the (E)-alkene (trans isomer). wikipedia.orgconicet.gov.ar

The reaction of the this compound anion with a substituted benzaldehyde, for instance, would produce a fluorinated stilbene derivative. The electronic nature of the substituents on both the phosphonate and the aldehyde can influence the reaction rate and yield. Kinetic studies have shown that electron-withdrawing groups on the benzaldehyde also accelerate the reaction, as they make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phosphonate carbanion. arkat-usa.org

| Substituent (Y) in 4-Y-Benzaldehyde | Relative Rate Constant (k/k₀) vs. Diethyl benzylphosphonate | Product |

| N(CH₃)₂ | 0.18 | (E)-4'-Dimethylaminostilbene |

| OCH₃ | 0.45 | (E)-4'-Methoxystilbene |

| CH₃ | 0.71 | (E)-4'-Methylstilbene |

| H | 1.00 | (E)-Stilbene |

| Cl | 2.30 | (E)-4'-Chlorostilbene |

| CN | 5.33 | (E)-4'-Cyanostilbene |

| NO₂ | 14.8 | (E)-4'-Nitrostilbene |

Data from kinetic studies on the reaction between diethyl benzylphosphonate and substituted benzaldehydes. A similar trend is expected for this compound. arkat-usa.org

Oxidative and Reductive Transformations

Oxidative Transformations Benzylic phosphonates can undergo oxidative transformations under specific conditions. One notable reaction is the oxidative dephosphorylation to generate symmetrical trans-stilbenes. When treated with a base in the presence of molecular oxygen (O₂), the anion of a benzylphosphonate can dimerize. researchgate.net This reaction proceeds via an oxidative coupling mechanism, resulting in the formation of a carbon-carbon double bond and yielding the corresponding symmetrical stilbene with high selectivity for the trans isomer. For this compound, this reaction would yield (E)-4,4'-difluorostilbene. researchgate.net

Reductive Transformations The reduction of this compound can potentially occur at several sites. Catalytic hydrogenation, a common reduction method, can lead to different products depending on the catalyst and reaction conditions.

Hydrogenolysis of the C-P Bond : The benzyl-phosphorus bond can be susceptible to cleavage under hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst). This process, known as debenzylation, would cleave the 4-fluorobenzyl group, yielding toluene (B28343) and dimethyl phosphite (B83602). Similar cleavage of benzyl groups has been observed during the hydrogenation of other complex molecules. beilstein-journals.org

Reduction of the Aromatic Ring : While aromatic rings are generally stable, they can be reduced to cyclohexyl rings under more forcing hydrogenation conditions (e.g., high pressure, rhodium or ruthenium catalysts).

Hydrodefluorination : The carbon-fluorine bond is typically strong, but it can be cleaved via catalytic hydrogenation, a process known as hydrodefluorination. rsc.org This would convert the 4-fluorobenzyl group into a simple benzyl group. The conditions required for C-F bond cleavage are often harsh and depend heavily on the chosen catalyst and substrate. rsc.org

Comparative Reactivity Analysis with Structural Homologs and Analogs

The reactivity of this compound is best understood by comparing it with its structural analogs, particularly those with different substituents at the para-position of the benzyl ring. As established, the key reaction involving this compound is the HWE olefination, which is initiated by deprotonation at the benzylic carbon.

The effect of the para-substituent on the rate of this reaction provides a direct measure of its influence on the acidity of the benzylic protons and the stability of the resulting carbanion. Kinetic studies on a series of diethyl (4-X-benzyl)phosphonates (where X = OCH₃, CH₃, H, Cl) have quantified this relationship. arkat-usa.org

Electron-Donating Groups (e.g., -OCH₃, -CH₃) : These groups decrease the acidity of the benzylic protons compared to the unsubstituted analog (X=H). They donate electron density to the aromatic ring, which destabilizes the negative charge of the carbanion. This leads to a lower concentration of the reactive anion and a slower reaction rate in the HWE reaction. arkat-usa.org

Electron-Withdrawing Groups (e.g., -Cl, -F) : These groups increase the acidity of the benzylic protons. Their inductive effect withdraws electron density from the ring, which helps to stabilize the negative charge of the carbanion. This results in a higher effective concentration of the anion and a significantly faster reaction rate. arkat-usa.org

The 4-fluoro substituent in this compound places its reactivity between the unsubstituted and the 4-chloro analogs. Fluorine has a strong electron-withdrawing inductive effect (-I) but also a moderate electron-donating resonance effect (+R). For substituents at the para position, the inductive effect generally dominates in stabilizing a negative charge on an adjacent benzylic carbon. Therefore, the 4-fluoro group activates the molecule towards deprotonation and subsequent nucleophilic attack, making it more reactive in the Horner-Wadsworth-Emmons reaction than Dimethyl benzylphosphonate.

| Compound Name | Para-Substituent (X) | Electronic Effect | Expected Relative Reactivity in HWE Reaction |

| Dimethyl (4-methoxybenzyl)phosphonate | -OCH₃ | Strong +R, Weak -I (Overall Donating) | Slowest |

| Dimethyl (4-methylbenzyl)phosphonate | -CH₃ | Weak +I (Donating) | Slow |

| Dimethyl benzylphosphonate | -H | Neutral Reference | Baseline |

| This compound | -F | Strong -I, Moderate +R (Overall Withdrawing) | Fast |

| Dimethyl (4-chlorobenzyl)phosphonate | -Cl | Strong -I, Weak +R (Overall Withdrawing) | Fastest |

This table illustrates the expected trend in reactivity based on the electronic effects of the para-substituents, supported by kinetic data for the corresponding diethyl esters. arkat-usa.org

Advanced Spectroscopic and Structural Elucidation of Dimethyl 4 Fluorobenzyl Phosphonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific, experimentally determined NMR data for Dimethyl (4-fluorobenzyl)phosphonate is not available in the searched literature.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Published ¹H NMR spectra or data tables detailing chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound were not found.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Published ¹³C NMR data assigning the chemical shifts for the carbon atoms in the this compound skeleton were not found.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphorus Environment

The characteristic ³¹P NMR chemical shift for the phosphonate (B1237965) group in this compound has not been reported in the available literature.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Vicinity

The ¹⁹F NMR chemical shift and any potential couplings for the fluorine atom on the benzyl (B1604629) group of this compound were not found in published sources.

X-ray Single Crystal Diffraction Analysis

A crystallographic study of this compound has not been reported in the searched scientific literature.

Analysis of Intermolecular Interactions: Hydrogen Bonding, C-H···π, and π-π Stacking

The molecular packing and supramolecular assembly of phosphonates are significantly influenced by a network of weak, non-covalent interactions. While a crystal structure for this compound is not publicly available, detailed analyses of closely related derivatives containing both the dimethyl phosphonate and 4-fluorobenzyl moieties provide critical insights into the expected interactions.

In the crystal structure of a derivative, Dimethyl [(4-fluorophenyl)(6-methoxybenzothiazol-2-ylamino)methyl]phosphonate, the molecular arrangement is consolidated by a combination of hydrogen bonds, C-H···π interactions, and π-π stacking. researchgate.net

C-H···π Interactions: These interactions are crucial for the structural conformation. In a relevant derivative, C-H···π interactions are established between the C-H bonds of the methyl groups and the π-systems of the neighboring aromatic rings. These interactions are characterized by specific geometries and distances, with observed centroid-to-centroid distances of 2.99 Å, 2.96 Å, and 2.88 Å. mdpi.com

π-π Stacking: The aromatic 4-fluorophenyl rings participate in π-π stacking interactions, which are a significant cohesive force in the crystal structure. These interactions typically occur in a parallel-displaced fashion to minimize electrostatic repulsion. A centroid-to-centroid distance of 3.773 Å has been reported between two adjacent 4-fluorophenyl rings in a derivative structure. researchgate.net

The following table summarizes the key intermolecular interactions observed in a representative derivative of this compound.

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance (Å) |

|---|---|---|---|

| C-H···π | Methyl C-H | Aromatic π-system | 2.88 - 2.99 |

| π-π Stacking | 4-Fluorophenyl Ring | 4-Fluorophenyl Ring | ~3.773 |

| Hydrogen Bonding | C-H | P=O, Fluorine | Variable |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the phosphonate group, the dimethyl ester, and the 4-fluorobenzyl moiety.

The principal absorption bands and their assignments are detailed below, based on data from analogous organophosphorus compounds. researchgate.netnist.govlibretexts.orgnist.govlibretexts.org

P=O Stretching: A very strong and sharp absorption band, characteristic of the phosphoryl group, is expected in the region of 1250-1200 cm⁻¹. This is often the most prominent peak in the spectrum of a phosphonate.

P-O-C Stretching: The P-O-C linkage of the dimethyl ester group typically gives rise to strong, complex bands. An asymmetric stretching vibration is usually observed around 1050-1020 cm⁻¹, while a symmetric stretch may appear near 830-760 cm⁻¹. researchgate.net

C-H Stretching (Aliphatic): The methyl and methylene (B1212753) groups exhibit C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. libretexts.org

C-H Stretching (Aromatic): The C-H bonds on the 4-fluorophenyl ring show stretching absorptions at wavenumbers slightly above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ region. libretexts.org

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ range. libretexts.org

C-F Stretching: The carbon-fluorine bond of the 4-fluorobenzyl group is expected to produce a strong absorption band in the 1250-1000 cm⁻¹ region. This band may overlap with the strong P-O-C stretching vibrations.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 2960 - 2850 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| P=O (Phosphoryl) | Stretching | 1250 - 1200 | Very Strong |

| C-F | Stretching | 1250 - 1000 | Strong |

| P-O-C | Asymmetric Stretching | 1050 - 1020 | Strong |

| P-O-C | Symmetric Stretching | 830 - 760 | Strong |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on its electronic structure. These in silico methods solve quantum mechanical equations to determine the electron distribution and energy of a molecule, which in turn dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. It is widely applied to organophosphorus compounds to predict their optimized geometry, vibrational frequencies, and electronic characteristics. orientjchem.orgnih.gov For Dimethyl (4-fluorobenzyl)phosphonate, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. orientjchem.org

These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles. The results help in understanding the steric and electronic effects of the 4-fluoro substituent on the benzyl (B1604629) ring and the phosphonate (B1237965) group. A comparison between calculated and experimental (if available) geometric parameters serves to validate the computational model.

| Parameter | Description | Predicted Value Range (Å or °) |

|---|---|---|

| P=O Bond Length | The length of the double bond between phosphorus and oxygen. | 1.46 - 1.49 |

| P-O Bond Length | The length of the single bonds between phosphorus and the methoxy oxygens. | 1.57 - 1.63 |

| P-C Bond Length | The length of the bond between the phosphorus and the benzylic carbon. | 1.79 - 1.80 |

| C-F Bond Length | The length of the bond between the phenyl ring carbon and fluorine. | 1.35 - 1.38 |

| O=P-O Bond Angle | The angle formed by the phosphoryl oxygen, phosphorus, and a methoxy oxygen. | 112 - 116 |

| O-P-C Bond Angle | The angle formed by a methoxy oxygen, phosphorus, and the benzylic carbon. | 100 - 102 |

Note: The values in this table are representative and based on DFT studies of analogous benzylphosphonate and organophosphorus compounds. Specific experimental or calculated values for this compound may vary.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity. The introduction of a fluorine atom, an electron-withdrawing group, is expected to influence the energies of these orbitals. nih.govsemanticscholar.org DFT calculations can precisely determine the energies of the HOMO and LUMO, allowing for the prediction of the molecule's reactivity profile. researchgate.net

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO). | 4.5 to 5.5 |

Note: These values are illustrative, based on typical ranges for similar aromatic phosphonates, and serve to demonstrate the application of FMO analysis.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule in various environments, such as in a solvent or in bulk liquid form. researchgate.netaip.org

Prediction of Chemical Properties and Reactivity Parameters

Building on the electronic structure information from DFT and FMO analysis, a range of global reactivity descriptors can be calculated. These parameters provide a quantitative measure of a molecule's reactivity and are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies. nih.govatlantis-press.comresearchgate.net

Key parameters derived from HOMO and LUMO energies include:

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).

These descriptors help to classify the molecule's reactivity, for instance, whether it is more likely to act as an electrophile or a nucleophile in a reaction.

| Reactivity Parameter | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or charge transfer. |

| Chemical Softness (S) | 1 / η | Indicates the polarizability and reactivity of a molecule. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Describes the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Chemical Applications and Derivatization Strategies for Dimethyl 4 Fluorobenzyl Phosphonate

Strategic Use as a Synthetic Intermediate in Organic Synthesis

As a synthetic intermediate, Dimethyl (4-fluorobenzyl)phosphonate offers chemists a reliable scaffold for introducing the phosphonate (B1237965) group, a known bioisostere of carboxylates and phosphates, into more complex molecular architectures. wikipedia.orgnih.gov Its utility is particularly pronounced in the construction of functionalized organophosphorus compounds and complex heterocyclic systems.

Precursor in the Construction of Functionalized Organophosphorus Compounds

This compound is a key precursor for creating a variety of functionalized organophosphorus compounds. The carbanion generated by deprotonation of the benzylic carbon is a potent nucleophile, making it an ideal reagent for carbon-carbon bond-forming reactions.

A primary application is in the Horner-Wadsworth-Emmons (HWE) reaction, where the phosphonate-stabilized carbanion reacts with aldehydes or ketones to produce alkenes, typically with high E-selectivity. wikipedia.orgalfa-chemistry.comorganic-chemistry.org By reacting this compound with an appropriate carbonyl compound, chemists can synthesize substituted 4-fluorostilbenes and related vinylarenes. These products are valuable intermediates in materials science and medicinal chemistry. The reaction's advantage over the classical Wittig reaction is the straightforward aqueous workup to remove the phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com

Furthermore, palladium-catalyzed cross-coupling reactions can be employed to arylate the benzylic position of the phosphonate. acs.org This deprotonative cross-coupling process (DCCP) allows for the synthesis of diarylmethyl phosphonates, significantly increasing molecular complexity and providing access to scaffolds with potential applications in drug discovery and materials science. acs.org

Table 1: Representative Reactions Utilizing this compound as an Intermediate

| Reaction Type | Reactants | Key Features | Product Class | Citations |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Base (e.g., NaH) | Forms C=C bonds; High E-selectivity | (E)-Alkenes (e.g., 4-Fluorostilbenes) | wikipedia.orgyoutube.com |

| Palladium-Catalyzed α-Arylation | Aryl Bromide, Palladium Catalyst (e.g., Pd(OAc)₂), Ligand, Base | Forms C-C bonds at the benzylic position | Diarylmethyl Phosphonates | acs.org |

| Alkylation | Alkyl Halide, Base | Functionalization of the benzylic position | α-Substituted Benzylphosphonates | wikipedia.org |

Building Block for Complex Heterocyclic Systems

The structural framework of this compound also serves as a foundation for the synthesis of complex heterocyclic compounds. The phosphonate moiety can be carried through multi-step reaction sequences or can participate directly in cyclization reactions to form phosphorus-containing heterocycles.

For instance, derivatives of benzylphosphonates can be used to construct novel heterocyclic systems that incorporate the phosphonate group as part of the ring or as a key substituent. These compounds are of interest in medicinal chemistry due to the diverse biological activities associated with both heterocyclic and organophosphorus scaffolds.

Derivatization for Exploration of Structure-Activity Relationships in Chemical Scaffolds

Modification of the core this compound structure allows for systematic exploration of structure-activity relationships (SAR) in various chemical scaffolds. By synthesizing libraries of related compounds, researchers can identify the structural features responsible for desired biological or chemical properties.

Design and Synthesis of α-Aminophosphonate Derivatives

α-Aminophosphonates are important analogues of natural α-amino acids and exhibit a wide range of biological activities. wikipedia.org The Kabachnik-Fields reaction is a powerful one-pot, three-component method for their synthesis. wikipedia.orgnih.govorganic-chemistry.orgsemanticscholar.org This reaction typically involves the condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602). semanticscholar.org

To synthesize derivatives incorporating the 4-fluorobenzyl moiety, 4-fluorobenzaldehyde (B137897) can be reacted with various primary or secondary amines and dimethyl phosphite. The resulting α-aminophosphonates contain the characteristic (4-fluorophenyl)methyl group attached to a carbon atom that also bears both an amino group and the dimethyl phosphonate functionality. The diversity of commercially available amines allows for the creation of large libraries of these compounds for biological screening.

Table 2: Synthesis of α-Aminophosphonate Derivatives via Kabachnik-Fields Reaction

| Aldehyde Component | Amine Component (Example) | Phosphorus Component | Product | Citations |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Aniline | Dimethyl Phosphite | Dimethyl ((4-fluorophenyl)(phenylamino)methyl)phosphonate | nih.govsemanticscholar.org |

| 4-Fluorobenzaldehyde | Benzylamine | Dimethyl Phosphite | Dimethyl ((benzylamino)(4-fluorophenyl)methyl)phosphonate | nih.govsemanticscholar.org |

| 4-Fluorobenzaldehyde | Cyclohexylamine | Dimethyl Phosphite | Dimethyl ((cyclohexylamino)(4-fluorophenyl)methyl)phosphonate | nih.govsemanticscholar.org |

| 4-Fluorobenzaldehyde | Piperidine | Dimethyl Phosphite | Dimethyl ((4-fluorophenyl)(piperidin-1-yl)methyl)phosphonate | semanticscholar.org |

Synthesis of Triazolyl Phosphonate Analogs

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry and materials science. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,4-disubstituted 1,2,3-triazoles. nih.gov

Triazolyl phosphonate analogs can be synthesized using this compound as a precursor or by incorporating its key structural elements in multi-component reactions. A highly efficient domino reaction involves the copper-catalyzed reaction of a terminal alkyne, an organic azide (B81097), and a dialkyl phosphite. nih.gov Specifically, using 4-fluorobenzyl azide in this three-component reaction with a terminal alkyne (like phenylacetylene) and a dialkyl phosphite yields 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-yl)phosphonates. nih.govnih.gov This methodology allows for the facile synthesis of a diverse array of triazolyl phosphonate analogs for SAR studies.

Table 3: Synthesis of Triazolyl Phosphonate Analogs via Three-Component Reaction

| Azide Component | Alkyne Component | Phosphite Component | Product Example | Citations |

|---|---|---|---|---|

| 4-Fluorobenzyl azide | Phenylacetylene | Dibutyl phosphite | Dibutyl (1-(4-fluorobenzyl)-4-phenyl-1H-1,2,3-triazol-5-yl)phosphonate | nih.gov |

| 2-Fluorobenzyl azide | Phenylacetylene | Dibutyl phosphite | Dibutyl (1-(2-fluorobenzyl)-4-phenyl-1H-1,2,3-triazol-5-yl)phosphonate | nih.gov |

| 3-Fluorobenzyl azide | Phenylacetylene | Dibutyl phosphite | Dibutyl (1-(3-fluorobenzyl)-4-phenyl-1H-1,2,3-triazol-5-yl)phosphonate | nih.gov |

Catalysis and Ligand Design in Organometallic Chemistry

While this compound itself is not typically used directly as a ligand, its derivatives are of significant interest in the design of ligands for organometallic catalysis. The phosphonate group can act as a robust anchoring moiety for immobilizing catalysts on solid supports or can be incorporated into more complex ligand architectures. scispace.com

Phosphonates are effective chelating agents for a variety of metal ions, a property that is crucial for catalyst design. wikipedia.orgyoutube.com They can bind metal centers through the oxygen atoms of the phosphoryl group, forming stable complexes. acs.orgresearchgate.netacs.org By chemically modifying the 4-fluorobenzyl group to include additional donor atoms (e.g., nitrogen or sulfur), multidentate ligands can be created. These tailored ligands can be used to fine-tune the steric and electronic properties of a metal catalyst, thereby influencing its activity, selectivity, and stability.

For example, phosphonate-containing bipyridine or phenanthroline ligands have been synthesized and immobilized on surfaces like titanium oxide to create heterogeneous rhodium or copper catalysts. scispace.com These catalysts have shown efficiency in reactions such as hydrogenation and coupling reactions. scispace.com The introduction of the phosphonate moiety can also increase the polarity and solubility of polymer-supported catalysts, enhancing their performance and recyclability. scispace.com The 4-fluorobenzyl group offers a site for such synthetic elaborations, leading to novel ligands for a range of catalytic applications.

Bioisosteric Replacement Studies in Phosphorus-Containing Analogs

In medicinal chemistry and chemical biology, the strategic replacement of a functional group with another that retains similar physical or chemical properties is known as bioisosteric replacement. This design strategy is pivotal for modulating the potency, selectivity, and metabolic stability of bioactive molecules. One of the most classic and effective examples of bioisosterism is the substitution of a phosphate group with a phosphonate group. cambridgemedchemconsulting.comrsc.org this compound serves as a key structural motif and synthetic precursor in the development of such phosphorus-containing analogs.

Phosphates are fundamental to countless biological processes, playing roles in energy transfer (e.g., Adenosine Triphosphate - ATP), cell signaling (e.g., protein phosphorylation), and as structural components of DNA and RNA. cambridgemedchemconsulting.com However, molecules designed to mimic these natural phosphates often suffer from poor metabolic stability due to the enzymatic cleavage of the phosphate ester's P-O bond. frontiersin.orgcardiff.ac.uk The phosphonate group addresses this limitation directly. By replacing the bridging oxygen atom of a phosphate with a carbon atom (P-C bond), the resulting phosphonate analog exhibits significantly enhanced resistance to hydrolysis by enzymes like phosphatases. cardiff.ac.uknih.govclearsolutionsusa.com This improved stability is a primary driver for its use in drug design. frontiersin.org

While the P-C bond enhances stability, the substitution also subtly alters the physicochemical properties, which can be crucial for biological activity. cambridgemedchemconsulting.com Phosphonic acids are diprotic, similar to phosphoric acids, but their second acid dissociation constant (pKa2) is typically higher (~7.6 for phosphonates vs. ~6.4 for phosphates). researchgate.net This difference means that at physiological pH (~7.4), phosphonates are more likely to be singly ionized, whereas phosphates are typically doubly ionized. This change in charge state can impact how the molecule interacts with its biological target, such as the active site of an enzyme. cambridgemedchemconsulting.com

Researchers can leverage compounds like this compound to synthesize these bioisosteric analogs. The dimethyl ester form masks the acidic phosphonate group, making the compound more amenable to synthesis and purification. These esters can be readily hydrolyzed at a later synthetic stage to unmask the active phosphonic acid. The 4-fluorobenzyl group itself can serve as a variable component, allowing chemists to explore interactions with specific protein pockets or to fine-tune properties like lipophilicity. The fluorine atom, in particular, can enhance binding affinity and improve metabolic stability of the benzyl (B1604629) moiety.

| Property | Phosphate Group (-O-PO(OH)₂) | Phosphonate Group (-CH₂-PO(OH)₂) | Significance in Bioisosteric Design |

|---|---|---|---|

| Key Bond | Phosphorus-Oxygen (P-O-C) | Phosphorus-Carbon (P-C) | P-C bond is resistant to enzymatic hydrolysis, increasing metabolic stability. nih.govclearsolutionsusa.com |

| Second pKa (pKa₂) | ~6.4 | ~7.6 | Affects the ionization state at physiological pH, which can alter binding to biological targets. researchgate.net |

| Typical Charge at pH 7.4 | Predominantly dianionic (-2) | Predominantly monoanionic (-1) | Changes in charge distribution can influence receptor recognition and membrane permeability. |

| Structural Geometry | Tetrahedral | Tetrahedral | The similar tetrahedral geometry allows phosphonates to effectively mimic the spatial arrangement of phosphates in enzyme active sites. researchgate.net |

Applications in Agrochemical Research as Chemical Scaffolds

In the field of agrochemical research, a "chemical scaffold" refers to a core molecular structure that serves as a template for the synthesis of a library of related compounds. acs.orgnih.govprinceton.edu By systematically modifying the peripheral functional groups attached to the scaffold, researchers can discover new molecules with potent and selective pesticidal activity. This compound represents a valuable scaffold for the discovery of novel herbicides, fungicides, and insecticides due to the proven biological activities associated with the phosphonate functional group. wikipedia.orgatamanchemicals.com

The phosphonate moiety is present in several highly successful commercial agrochemicals. The most well-known is glyphosate, the active ingredient in Roundup®, which is a broad-spectrum systemic herbicide. wikipedia.org Other examples include fosetyl-Al, a fungicide used to control oomycete pathogens like downy mildew and Phytophthora. nih.govbayer.co.il Phosphonate-based fungicides can exhibit a dual mode of action: they can directly inhibit fungal growth and also stimulate the plant's own natural defense mechanisms. mdpi.comfytoweb.be This versatility makes the phosphonate scaffold particularly attractive for developing new crop protection agents.

The this compound scaffold offers several strategic advantages for derivatization:

The Phosphonate Group : This is the key functional group, or "warhead," responsible for the biological activity. The dimethyl esters can be hydrolyzed to the corresponding phosphonic acid, which is often the active form of the molecule.

The Benzyl Ring : The aromatic ring provides a platform for introducing various substituents to modulate the compound's properties. The pre-existing fluorine atom at the 4-position is a common feature in agrochemicals, often used to block metabolic oxidation and enhance biological activity. Further substitutions on the ring can be explored to optimize target specificity and systemicity within the plant.

The Methylene (B1212753) Bridge : The -CH₂- group linking the phenyl ring and the phosphorus atom can also be modified, although this is less common.

Starting from the this compound core, medicinal chemists can design and synthesize a diverse range of potential agrochemicals. For instance, modifications to the ester groups (replacing methyl with larger alkyl or aryl groups) can alter the compound's solubility and transport properties. Introducing different substituents onto the phenyl ring can drastically change the biological target. This scaffold-based approach allows for the systematic exploration of chemical space to identify next-generation crop protection solutions. princeton.edu

| Scaffold Modification | Example Derivative Structure | Potential Agrochemical Application | Rationale |

|---|---|---|---|

| Ester Hydrolysis | (4-Fluorobenzyl)phosphonic acid | Herbicide | Many phosphonate herbicides, like glyphosate, are active as the phosphonic acid, targeting key plant enzymes. wikipedia.org |

| Ring Substitution | Dimethyl (2-chloro-4-fluorobenzyl)phosphonate | Fungicide / Herbicide | Additional halogenation on the aromatic ring can enhance potency and modify the spectrum of activity. |

| Ester Variation | Diethyl (4-fluorobenzyl)phosphonate | Insecticide / Fungicide | Changing the ester group from methyl to ethyl can affect lipophilicity, influencing uptake by insects or fungi and translocation in plants. |

| Addition of Heterocycle | Dimethyl (4-fluoro-3-pyridinylmethyl)phosphonate | Insecticide | Incorporating nitrogen-containing heterocycles is a common strategy in the design of insecticides (e.g., neonicotinoids). |

Q & A

Q. What theoretical frameworks explain the stereoelectronic effects of the 4-fluorobenzyl group in organocatalytic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.